4-chloro-N-(2-fluoro-4-methylphenyl)benzamide

Lipophilicity Drug Design ADME Prediction

Avoid experimental irreproducibility from non-selective benzamide probes. 4-Chloro-N-(2-fluoro-4-methylphenyl)benzamide is a unique 2-fluoro-4-methyl substituted scaffold that provides >62.5-fold selectivity for CA IX (Ki=1,600 nM) over CA II (>100,000 nM). • Enables hypoxia-targeted probe development with reduced off-target carbonic anhydrase activity. • Distinct LogP (4.11) and PSA (29.1 Ų) support passive permeability while minimizing non-specific binding. • Available as 98% pure research reagent with immediate global dispatch for SAR and in vitro assay programs.

Molecular Formula C14H11ClFNO
Molecular Weight 263.69 g/mol
CAS No. 1017108-34-7
Cat. No. B3341024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-(2-fluoro-4-methylphenyl)benzamide
CAS1017108-34-7
Molecular FormulaC14H11ClFNO
Molecular Weight263.69 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl)F
InChIInChI=1S/C14H11ClFNO/c1-9-2-7-13(12(16)8-9)17-14(18)10-3-5-11(15)6-4-10/h2-8H,1H3,(H,17,18)
InChIKeyBGDJSJDOIMDPCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-N-(2-fluoro-4-methylphenyl)benzamide (CAS 1017108-34-7): A Selectively Substituted Benzamide Scaffold for Procurement Evaluation


4-Chloro-N-(2-fluoro-4-methylphenyl)benzamide (CAS 1017108-34-7) is a halogenated diaryl benzamide with the molecular formula C14H11ClFNO and a molecular weight of 263.70 g/mol . It features a 4-chlorobenzoyl moiety linked via an amide bridge to a 2-fluoro-4-methylaniline ring, creating a unique substitution pattern among structurally related benzamide analogs . This substitution pattern confers distinct physicochemical properties, including a calculated LogP of 4.11 and a polar surface area (PSA) of 29.1 Ų, which place it in a differentiated property space relative to its positional isomers .

Why 4-Chloro-N-(2-fluoro-4-methylphenyl)benzamide Cannot Be Generically Substituted by Its Positional Isomers


Benzamide derivatives with identical molecular formulas (C14H11ClFNO) but different halogen and methyl substitution patterns on the aniline ring are not interchangeable. Minor positional shifts of fluorine or methyl groups alter electronic distribution, hydrogen-bonding capability, and lipophilicity, leading to measurable divergences in physicochemical properties and biological target engagement [1]. For instance, the 2-fluoro-4-methyl substitution pattern on the target compound yields distinct LogP and PSA values compared to its 4-fluoro-2-methyl, 2-fluoro-5-methyl, and 3-fluoro-4-methyl isomers . These differences directly impact membrane permeability, metabolic stability, and protein-binding profiles, making indiscriminate substitution a source of experimental irreproducibility in biological assays [1].

4-Chloro-N-(2-fluoro-4-methylphenyl)benzamide: Head-to-Head Quantitative Evidence Against Closest Analogs


Differentiated Lipophilicity: LogP Comparison Across C14H11ClFNO Positional Isomers

The target compound holds a calculated LogP of 4.11, which represents a balanced lipophilicity within the C14H11ClFNO isomeric series and is a quantifiable point of differentiation from its analogs .

Lipophilicity Drug Design ADME Prediction

Polar Surface Area as a Determinant of Passive Permeability: PSA Comparison Among Analogs

The target compound's PSA of 29.1 Ų is identical to its 2-fluoro-5-methyl and 3-fluoro-4-methyl isomers but notably lower than the 4-fluoro-2-methyl isomer (PSA = 32.6 Ų), indicating superior predicted passive membrane permeability relative to that specific analog .

Polar Surface Area Membrane Permeability Oral Bioavailability

Carbonic Anhydrase Isoform Selectivity Profile: CA IX vs. CA II Differentiation

The target compound exhibits preferential inhibition of carbonic anhydrase IX (CA IX, Ki = 1,600 nM) over carbonic anhydrase II (CA II, Ki > 100,000 nM), yielding a selectivity ratio of >62.5-fold for the tumor-associated isoform over the ubiquitous cytosolic isoform [1].

Carbonic Anhydrase Inhibition Isoform Selectivity Tumor Hypoxia

Structural Differentiation from 4-Chloro-N-(4-methylphenyl)benzamide (CAS 2447-95-2): Impact of Fluorine Absence on Physicochemical Profile

The absence of the fluorine atom in 4-chloro-N-(4-methylphenyl)benzamide (CAS 2447-95-2, molecular weight 245.70 g/mol, C14H12ClNO) results in a lower molecular weight but also reduced electronegativity and hydrogen-bonding potential compared to the target compound (MW 263.70, C14H11ClFNO). The fluorine substituent at the 2-position of the aniline ring in the target compound adds 18 g/mol of molecular weight and introduces a strong electron-withdrawing effect that is absent in the fluorine-free analog .

Fluorine Substitution Effects Metabolic Stability Structural Analog Comparison

Substitution Pattern Uniqueness: The 2-Fluoro-4-Methyl Pharmacophore Among 4-Chloro-N-Phenylbenzamide Derivatives

Among the 4-chloro-N-phenylbenzamide chemotype claimed as p38α MAPK inhibitors in recent patent literature, the specific 2-fluoro-4-methyl substitution pattern represents one distinct combination within a broader genus of halogen and alkyl substitutions, but quantitative head-to-head enzymatic data for this exact compound within the p38α context remains unavailable in public domain primary research [1].

Pharmacophore SAR Medicinal Chemistry

Optimal Research and Industrial Application Scenarios for 4-Chloro-N-(2-fluoro-4-methylphenyl)benzamide (CAS 1017108-34-7)


Tumor Hypoxia Research: Carbonic Anhydrase IX Probe Development

The demonstrated selectivity for CA IX (Ki = 1,600 nM) over CA I (Ki = 7,970 nM) and CA II (Ki > 100,000 nM) [1] positions this compound as a viable starting scaffold for developing fluorescent or radiopharmaceutical probes targeting the hypoxic tumor microenvironment. Researchers prioritizing CA IX over CA II selectivity can use the >62.5-fold selectivity window as a benchmark for analog optimization programs.

Cell-Based Permeability Assays Requiring Controlled Lipophilicity

With a LogP of 4.11 and a PSA of 29.1 Ų—measurably distinct from the 4-fluoro-2-methyl isomer (LogP 4.42, PSA 32.6 Ų) [1]—this compound is suited for Caco-2 or PAMPA permeability studies where moderate lipophilicity and sub-30 Ų PSA are preferred to minimize non-specific binding while maintaining passive diffusion capability.

Structure-Activity Relationship (SAR) Studies on Halogenated Benzamide Chemotypes

As a member of the 4-chloro-N-phenylbenzamide class with a distinct 2-fluoro-4-methyl substitution pattern not individually profiled in published p38α patent literature [1], this compound serves as a critical SAR probe. It enables direct comparison with its positional isomers (2-fluoro-5-methyl, 3-fluoro-4-methyl, and 4-fluoro-2-methyl) to map the pharmacophoric requirements for target engagement and ADME properties.

Metabolic Stability Screening: Fluorine Blockade Assessment

The target compound's 2-fluoro substituent provides a strategic advantage over the non-fluorinated analog 4-chloro-N-(4-methylphenyl)benzamide (CAS 2447-95-2), which is susceptible to oxidative metabolism at the corresponding position [1]. Researchers conducting microsomal or hepatocyte stability assays can use this pair as a test system to quantify the metabolic shielding effect conferred by fluorine substitution.

Quote Request

Request a Quote for 4-chloro-N-(2-fluoro-4-methylphenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.